2'-Phospho-5'-adenylyl sulfate, also known as adenosine 5'-phosphosulfate, is a significant biochemical compound involved in sulfur metabolism. This compound plays a crucial role in the pathway of sulfate activation, which is essential for the synthesis of various sulfur-containing biomolecules. It serves as an intermediate in the conversion of inorganic sulfate to biologically active forms, particularly in plants and some microorganisms.
Adenosine 5'-phosphosulfate is formed from the action of ATP sulfurylase on sulfate ions after their uptake. It is synthesized in various organisms, including plants and bacteria, where it is utilized in the biosynthesis of cysteine and other sulfur-containing compounds. The compound is also produced as part of the sulfur assimilation pathway, which is vital for cellular functions and metabolism.
2'-Phospho-5'-adenylyl sulfate is classified as a nucleotide derivative. It contains a ribose sugar, adenine base, and a phosphosulfate group. In terms of its biochemical classification, it acts as a sulfate donor in sulfation reactions mediated by sulfotransferases.
The synthesis of adenosine 5'-phosphosulfate typically involves enzymatic reactions catalyzed by specific enzymes. The primary method includes:
The enzymatic reactions are typically performed under controlled conditions involving specific pH and temperature settings to optimize enzyme activity. The use of high-performance liquid chromatography (HPLC) can be employed to purify adenosine 5'-phosphosulfate from reaction mixtures.
The molecular formula for adenosine 5'-phosphosulfate is . The structure consists of:
Adenosine 5'-phosphosulfate participates in several key biochemical reactions:
The kinetics of these reactions can be analyzed using Lineweaver-Burk plots to determine Michaelis-Menten parameters such as maximum reaction rate (V_max) and Michaelis constant (K_m).
The mechanism of action for adenosine 5'-phosphosulfate primarily involves its role as a sulfate donor in sulfation reactions:
Research indicates that enzymes such as bifunctional adenosine 5'-phosphosulfate kinase play significant roles in regulating this pathway by controlling the levels of activated sulfate available for biosynthetic processes.
Adenosine 5'-phosphosulfate has several important applications in scientific research:
2'-Phospho-5'-adenylyl sulfate (PAPS) serves as the universal sulfonate donor in biological systems and is synthesized via a conserved two-step pathway across all domains of life. The initial step involves ATP sulfurylase (ATPS) catalyzing the adenylation of inorganic sulfate to form adenosine 5'-phosphosulfate (APS), coupled with pyrophosphate release:
MgATP + SO₄²⁻ → MgPPi + APS
The subsequent phosphorylation step is mediated by APS kinase (APSK), which transfers the γ-phosphate from ATP to the 3'-hydroxyl of APS:
MgATP + APS → MgADP + PAPS
Microbial systems exhibit significant kinetic adaptations reflecting their ecological niches. Chemolithotrophic bacteria like Thiobacillus denitrificans possess a dedicated ATP sulfurylase (Tbd_0874) optimized for sulfur oxidation, characterized by a high Km for sulfate (>5 mM) that prevents wasteful sulfate activation in sulfate-rich environments [5]. Conversely, assimilatory microorganisms maintain high-affinity ATPS enzymes (Km < 1 mM) to maximize sulfate capture under nutrient limitation [5]. Archaeal APS kinases, such as those from Archaeoglobus fulgidus, exhibit exceptional thermostability, functioning optimally at 83°C due to enhanced substrate-binding residues (Asn60, Glu158) that form additional hydrogen bonds with APS [2].
Table 1: Kinetic Properties of Microbial PAPS Synthesis Enzymes
Organism | Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Adaptation |
---|---|---|---|---|---|
T. denitrificans | ATP sulfurylase | SO₄²⁻ | >5000 | 12.5 | Sulfur oxidation pathway |
A. fulgidus | APS kinase | APS | 85 | 9.3 | Hyperthermophilic stability |
S. cerevisiae | ATP sulfurylase | ATP | 120 | 5.8 | High-affinity assimilation |
The enzymatic machinery for PAPS synthesis exhibits conserved structural motifs despite divergent quaternary architectures. ATP sulfurylase from Saccharomyces cerevisiae forms a D3-symmetric hexamer (each subunit ∼58 kDa), with each monomer comprising four domains (I-IV). Nucleotide binding induces a rigid-body displacement of domains III and IV (∼15 Å), positioning the HxxH motif (residues 190VxAFQxRNP) to coordinate sulfate adenylation [3]. The APS-binding site is defined by a conserved GRD-loop (residues 288VGRDHAG), which anchors the phosphosulfate moiety through hydrogen bonding [3].
APS kinases adopt distinct oligomeric states: Human APSK2 functions as a monomer with a redox-switching mechanism involving disulfide bond formation between Cys86 and Cys119 that regulates kinase activity under oxidative stress [1]. In contrast, the APS kinase from Thiobacillus denitrificans (Tbd_0210 C-terminal domain) assembles into a hexameric ring—a unique architecture among known APS kinases. This hexamerization is stabilized by the N-terminal ATP sulfurylase-like domain, which lacks catalytic activity due to mutations in the HxxH motif but serves as a structural scaffold [7]. Archaeal APS kinases (A. fulgidus) feature a catalytic Asp39 residue that positions the γ-phosphate of ATP proximal to the 3'-OH of APS, with conformational changes upon APS binding facilitating phosphoryl transfer [2].
Table 2: Structural Features of PAPS Synthesis Enzymes
Enzyme | Organism | Oligomeric State | Catalytic Motifs | Unique Features |
---|---|---|---|---|
ATP sulfurylase | S. cerevisiae | Hexamer | HxxH, GRD-loop | Domain III/IV displacement upon ATP binding |
APS kinase | H. sapiens | Monomer | Cys86-Cys119 redox switch | Redox regulation via disulfide bond |
APS kinase | T. denitrificans | Hexamer | Conserved kinase core | Inactive N-terminal sulfurylase domain |
APS kinase | A. fulgidus | Dimer | Catalytic Asp39 | Thermostable substrate binding |
Genetic control of PAPS synthesis diverges sharply between prokaryotes and eukaryotes. In bacteria like Escherichia coli, ATPS (cysD/cysN) and APS kinase (cysC) are encoded within the cys regulon, governed by the master repressor CysB. Sulfate starvation triggers CysB derepression, increasing transcription >50-fold [5]. Chemolithotrophs like T. denitrificans employ an alternative strategy: While harboring a bifunctional Tbd_0210 gene (encoding APS kinase), its ATP sulfurylase activity is encoded by a separate gene (Tbd_0874), suggesting operon decoupling to accommodate sulfur oxidation versus assimilation pathways [7].
Eukaryotes exhibit tissue-specific isoform expression. Humans possess two bifunctional PAPS synthases: PAPSS1 (ubiquitous) and PAPSS2 (dominant in cartilage, liver, and adrenal glands). The PAPSS2 gene (10q23.2-q23.31) undergoes alternative splicing to yield isoforms with distinct kinetic properties [10]. Transcriptional regulation involves hormone-responsive elements; glucocorticoids induce PAPSS2 expression in hepatocytes via promoter-binding sites, while SOX9 transactivates PAPSS2 in chondrocytes to support sulfated proteoglycan synthesis [10]. Mutations in PAPSS2 cause spondyloepimetaphyseal dysplasia due to undersulfation of cartilage matrix components, underscoring its non-redundant role in skeletal development [10].
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